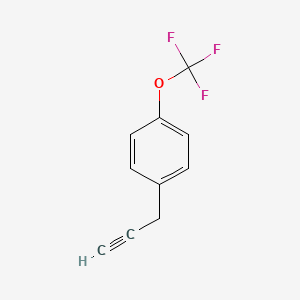

1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene

Description

Properties

Molecular Formula |

C10H7F3O |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

1-prop-2-ynyl-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H7F3O/c1-2-3-8-4-6-9(7-5-8)14-10(11,12)13/h1,4-7H,3H2 |

InChI Key |

DVNHVLQOYREBBV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CC=C(C=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Method Overview

The most prominent method involves a Sonogashira coupling reaction between 4-iodo-trifluoromethoxybenzene and propargylamine derivatives. This approach is favored for its efficiency in forming carbon-carbon bonds between aromatic halides and terminal alkynes.

Reaction Scheme

4-Iodo-trifluoromethoxybenzene + Prop-2-yn-1-amine → 1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene

Reaction Conditions

- Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0)

- Co-catalyst: Copper(I) iodide

- Base: Potassium carbonate or sodium hydrogencarbonate

- Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: Typically around 120°C

- Time: Approximately 10-30 minutes

Experimental Data

| Parameter | Details |

|---|---|

| Yield | Approximately 64% |

| Reaction Time | 10 minutes |

| Temperature | 120°C |

| Solvent | DMF or THF |

| Catalyst | Pd(PPh3)4 or similar |

Research Support

This method aligns with procedures documented in patent literature, where the coupling of aromatic halides with terminal alkynes under palladium catalysis yields the target compound efficiently. The process is optimized for high selectivity and yields, with reaction times under 30 minutes and minimal by-products.

Halogenation of Trifluoromethoxybenzene Followed by Alkynylation

Step 1: Nitration of Trifluoromethoxybenzene

The initial step involves nitration of trifluoromethoxybenzene to introduce a nitro group, which can later be transformed or substituted.

- Reagents: Concentrated sulfuric acid and nitric acid

- Temperature: 0°C to 35°C

- Outcome: Predominant formation of para-nitro-trifluoromethoxybenzene (~90% para isomer)

| Step | Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Nitration | H2SO4 + HNO3 | 0°C to 35°C | ~90% para-isomer | Crude product purified via distillation |

Step 2: Halogenation and Subsequent Coupling

The nitrated trifluoromethoxybenzene undergoes halogenation to introduce iodine or bromine, facilitating subsequent coupling reactions.

- Reagents: Iodine or bromine sources, catalysts like copper(I) iodide

- Solvent: Dichloromethane or chloroform

- Temperature: Ambient or slightly elevated (~20°C)

- Duration: 48 hours

- Formation of halogenated intermediates suitable for cross-coupling.

Step 3: Sonogashira Coupling with Prop-2-yn-1-amine

The halogenated intermediates are coupled with propargylamine derivatives under palladium catalysis, as described above.

Alternative Synthesis via Nucleophilic Substitution

Method

This involves nucleophilic substitution on a suitable aromatic precursor, such as 4-(trifluoromethoxy)phenol or its derivatives, with propargylamine or related alkynyl compounds.

Reaction Conditions

- Reagents: Alkynyl nucleophile, base (e.g., potassium tert-butoxide)

- Solvent: Dimethyl sulfoxide or DMF

- Temperature: Elevated (~80-120°C)

- Duration: Several hours

Limitations

- Less regioselectivity compared to cross-coupling

- Potential for side reactions

Summary of Key Data and Reaction Parameters

| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | 4-Iodo-trifluoromethoxybenzene + Prop-2-yn-1-amine | Pd(PPh3)4 + CuI | DMF/THF | 120°C | ~64% | Fast, high yield |

| Nitration + Halogenation | HNO3 + H2SO4 | - | - | 0-35°C | Para-nitro isomer (~90%) | Precursor preparation |

| Nucleophilic Substitution | Alkynyl nucleophile + aromatic halide | - | DMSO/DMF | 80-120°C | Variable | Less regioselective |

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Prop-2-YN-1-YL)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioactive molecules. Additionally, the benzene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Substituent Variation

Key Compounds :

Comparison :

- Electronic Effects : The trifluoromethoxy group in the target compound creates an electron-deficient aromatic ring compared to methoxy (-OCH₃) substituents, enhancing reactivity toward electrophilic attacks and stabilizing negative charges in intermediates .

- Reactivity : Bromine and chloromethyl substituents enable nucleophilic substitution (e.g., SNAr), whereas the ethynyl group in the target compound facilitates metal-catalyzed cross-couplings .

Functional Group Variation

Key Compounds :

Comparison :

- Cross-Coupling Utility : The ethynyl group in the target compound is less reactive toward oxidative homocoupling than iodoethynyl derivatives but more stable under standard conditions .

- Protective Groups : Silyl-protected ethynyl groups (e.g., -SiEt₃) enhance stability during multistep syntheses, whereas the unprotected ethynyl group in the target compound allows direct functionalization .

Positional and Structural Isomers

Key Compounds :

Comparison :

- Positional Effects : Fluorine at the meta position (CAS 168971-68-4) increases steric hindrance and alters dipole moments compared to the para-substituted target compound .

- Ether vs. Direct Attachment : The propargyloxy methyl group in CAS 4039-86-5 introduces flexibility, whereas direct ethynyl attachment in the target compound maximizes conjugation .

Physicochemical Properties

| Property | 1-(Prop-2-yn-1-yl)-4-(trifluoromethoxy)benzene | 1-Bromo-4-(trifluoromethoxy)benzene | 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 186.13 | 259.00 | 238.29 |

| LogP (Predicted) | ~2.5 | ~3.0 | ~2.8 |

| Boiling Point (°C) | Not reported | ~200–220 | ~300–320 |

| Reactivity | Sonogashira coupling, click chemistry | Nucleophilic substitution | Cross-coupling, polymerization |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Prop-2-yn-1-yl)-4-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Start with fluorinated benzene derivatives (e.g., 4-fluoro-1-(prop-2-yn-1-yl)benzene) for regioselective functionalization .

-

Step 2 : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions .

-

Step 3 : Optimize alkyne introduction via Sonogashira coupling or propargylation of phenol intermediates, using palladium catalysts and controlled temperature (60–80°C) .

-

Yield Factors : Excess propargyl bromide and inert atmosphere (N₂/Ar) improve alkyne incorporation. Side reactions (e.g., over-fluorination) are minimized by stoichiometric control .

- Data Table :

| Synthetic Route | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination + Propargylation | Selectfluor, Propargyl Bromide | 65–75 | |

| Direct Coupling | Pd(PPh₃)₄, CuI, DMF, 70°C | 55–65 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Identifies trifluoromethoxy (-OCF₃) and fluorinated aromatic signals (δ ~ -55 to -60 ppm for -OCF₃) .

- ¹H NMR : Alkyne proton (HC≡C-) appears as a singlet at δ ~2.5–3.0 ppm; aromatic protons show splitting patterns dependent on substituent positions .

- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, substituent orientation) using SHELX programs for refinement and WinGX/ORTEP for visualization .

Q. How does the electron-withdrawing trifluoromethoxy group affect the compound's reactivity in common organic reactions?

- Methodology :

- The -OCF₃ group deactivates the benzene ring, directing electrophilic substitution to para/meta positions. This enhances stability in oxidation reactions but reduces nucleophilic aromatic substitution rates .

- Alkyne reactivity: The electron-deficient ring increases alkyne susceptibility to cycloaddition (e.g., Huisgen click reactions) with azides, forming triazoles under Cu(I) catalysis .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of cycloaddition reactions involving the alkyne moiety?

- Methodology :

-

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The alkyne’s LUMO often aligns with azide HOMO, favoring 1,3-dipolar cycloaddition .

-

Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition states. Polar solvents stabilize charge separation, accelerating reaction rates .

- Case Study : DFT studies on analogous compounds show that trifluoromethoxy groups lower activation energy by 5–10 kcal/mol compared to methoxy substituents .

Q. What strategies resolve contradictions in crystallographic data when determining the compound's structure?

- Methodology :

- Multi-Software Validation : Refine data using SHELXL (for small-molecule precision) and cross-validate with Olex2 or PLATON to detect twinning/disorder .

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), reducing ambiguity in electron density maps .

- Disorder Modeling : For flexible alkyne groups, apply split-atom models or restraints to anisotropic displacement parameters (ADPs) .

Q. What are the challenges in analyzing reaction mechanisms when multiple functional groups are present?

- Methodology :

-

Competitive Pathways : Use isotopic labeling (e.g., D₂O quenching) to track proton transfer steps in alkyne hydration vs. trifluoromethoxy hydrolysis .

-

In Situ Spectroscopy : Monitor reactions via FT-IR or Raman to distinguish intermediates (e.g., ketones from alkyne oxidation at 1700 cm⁻¹) .

-

Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero compounds to identify rate-determining steps (e.g., C–H activation in cross-coupling) .

- Data Contradiction Example : Conflicting NMR data for oxidation products (ketone vs. carboxylic acid) can arise from solvent-dependent pathways. LC-MS or GC-MS resolves this by confirming molecular weights .

Key Takeaways for Researchers

- Synthesis : Prioritize fluorination before alkyne introduction to avoid side reactions .

- Characterization : Combine ¹⁹F NMR with X-ray crystallography for unambiguous structural assignment .

- Mechanistic Studies : Employ computational and isotopic methods to deconvolute multi-functional group reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.